

# 3-(4-Chlorothiophen-2-yl)propanoic acid as a research chemical

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-(4-Chlorothiophen-2-yl)propanoic acid

Cat. No.: B1423491

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## Technical Guide: 3-(4-Chlorothiophen-2-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**3-(4-Chlorothiophen-2-yl)propanoic acid** is a research chemical belonging to the thiophene class of compounds, which are known scaffolds in medicinal chemistry. Thiophene-containing molecules have shown a wide range of biological activities, and propanoic acid moieties are features of several well-known pharmaceuticals. This document provides a concise technical overview of the available information on **3-(4-Chlorothiophen-2-yl)propanoic acid**, intended to serve as a foundational resource for researchers.

### Chemical and Physical Properties

Currently, detailed experimental data on the physicochemical properties of **3-(4-Chlorothiophen-2-yl)propanoic acid** are not extensively available in peer-reviewed literature. The information presented below is compiled from chemical supplier databases and computational models.

Table 1: Chemical and Physical Data for **3-(4-Chlorothiophen-2-yl)propanoic acid**

Property	Value	Source
CAS Number	89793-51-1	ChemScene[1]
Molecular Formula	C <sub>7</sub> H <sub>7</sub> ClO <sub>2</sub> S	ChemScene[1]
Molecular Weight	190.65 g/mol	ChemScene[1]
IUPAC Name	3-(4-chlorothiophen-2-yl)propanoic acid	MolWiki[2]
Canonical SMILES	<chem>C1=C(SC=C1Cl)CCC(=O)O</chem>	MolWiki[2]
InChI	InChI=1S/C7H7ClO2S/c8-5-3-6(11-4-5)1-2-7(9)10/h3-4H,1-2H2,(H,9,10)	MolWiki[2]
InChIKey	AGGRDDNHSGUWGK-UHFFFAOYSA-N	MolWiki[2]
Purity	≥98% (typical)	ChemScene[1]

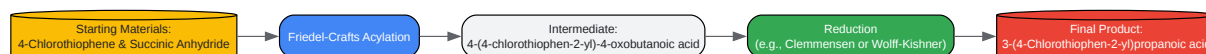
Table 2: Computed Physicochemical Properties

Property	Value	Source
Topological Polar Surface Area (TPSA)	37.3 Å <sup>2</sup>	ChemScene[1]
LogP (Octanol-Water Partition Coefficient)	2.4187	ChemScene[1]
Hydrogen Bond Donors	1	ChemScene[1]
Hydrogen Bond Acceptors	2	ChemScene[1]
Rotatable Bonds	3	ChemScene[1]

## Synthesis and Characterization

### Synthesis

Specific, detailed, and validated experimental protocols for the synthesis of **3-(4-Chlorothiophen-2-yl)propanoic acid** are not readily available in the public domain. As a substituted propanoic acid derivative of chlorothiophene, its synthesis would likely involve standard organic chemistry methodologies. A potential synthetic route could be conceptualized as follows:



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Caption: A potential synthetic workflow for **3-(4-Chlorothiophen-2-yl)propanoic acid**.

Disclaimer: This proposed synthesis is illustrative and has not been experimentally validated based on available literature. Researchers should develop and validate their own synthetic protocols.

## Analytical Data

No publicly accessible experimental analytical data such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Mass Spectrometry, or IR spectra for **3-(4-Chlorothiophen-2-yl)propanoic acid** have been identified. It is recommended that researchers procuring or synthesizing this compound perform full analytical characterization to confirm its identity and purity.

## Biological Activity and Potential Applications

### Biological Activity

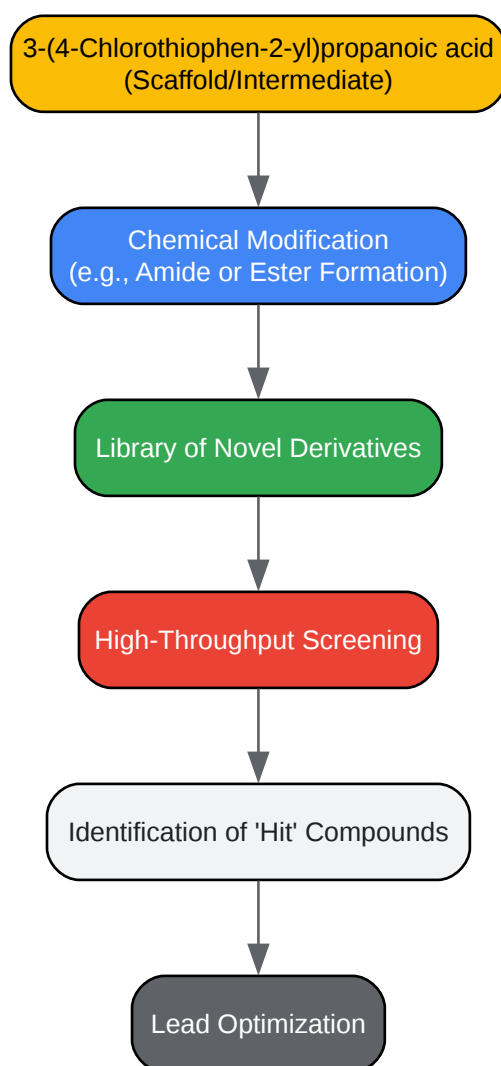
There is currently no published research detailing the specific biological activity of **3-(4-Chlorothiophen-2-yl)propanoic acid**. However, the broader class of aryl propionic acid derivatives is known to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties[3][4]. The thiophene ring is a common motif in many pharmaceuticals due to its bioisosteric relationship with the benzene ring.

### Potential Research Applications

Given its chemical structure, **3-(4-Chlorothiophen-2-yl)propanoic acid** may serve as a valuable building block or intermediate in the synthesis of more complex molecules for various research purposes:

- **Drug Discovery:** It can be used as a scaffold or starting material for the synthesis of novel compounds to be screened for various biological activities.
- **Enzyme Inhibition and Protein Interaction Studies:** The molecule could be investigated for its potential to interact with biological targets such as enzymes and receptors[2].
- **Materials Science:** There is potential for its use in the development of new materials with specific electronic or optical properties[2].

The logical relationship for its potential utility in drug discovery can be visualized as follows:



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Caption: A logical workflow for the use of the title compound in a drug discovery program.

## Safety and Handling

Specific safety and handling data for **3-(4-Chlorothiophen-2-yl)propanoic acid** is limited. Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

## Conclusion

**3-(4-Chlorothiophen-2-yl)propanoic acid** is a research chemical with potential applications as a building block in organic synthesis and drug discovery. While detailed experimental and biological data are currently lacking in the public domain, its structural motifs suggest it could be a valuable tool for researchers exploring new chemical entities. It is imperative that any researcher working with this compound conduct thorough characterization and safety assessments.

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## References

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- To cite this document: BenchChem. [3-(4-Chlorothiophen-2-yl)propanoic acid as a research chemical]. BenchChem, [2025]. [Online PDF]. Available at:

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